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Get Quote

The table below summarizes the core components and parameters of the TF3 target function as identified in a

recent QSAR study on PI3Kγ inhibitors [1].

Aspect Description

Defined Role A target function used in Monte Carlo optimization during the development of a

QSAR model [1].

Primary Objective To build a model with high predictive accuracy for the biological activity (pIC50)

of chemical compounds [1].

Optimal
Parameters

WIIC (Weight of the Index of Ideality of Correlation) = 0.2; WCII (Weight of the

Correlation Intensity Index) = 0.5 [1].

Reported
Performance

For one data split, the model achieved R²val = 0.8003, Q² = 0.7807, and MAE =
0.3410 [1].

Software Implemented using CORAL software [1].

FAQs and Troubleshooting Guides

Here are some anticipated common questions and troubleshooting steps, structured in a Q&A format.
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Q1: Our QSAR model built with the TF3 target function shows good performance on the training set

but poor performance during external validation. What could be the issue?

A: This is a classic sign of overfitting. The TF3 function is designed to help mitigate this, but it can
still occur.

Check Your Data Splitting: The model relies on a specific data split. Ensure you have
correctly defined Training, Invisible Training, Calibration, and Validation sets. The

calibration set, in particular, is used to monitor and halt optimization before overfitting begins
[1].

Verify Optimization Parameters: Confirm that the parameters WIIC and WCII are set correctly
(e.g., 0.2 and 0.5, respectively). Using incorrect values can lead to a model that is too

specialized to the training data [1].
Review the Descriptors: The hybrid descriptor (combining SMILES and graph-based

descriptors) is complex. Ensure the descriptor calculation is reproducible and that no data
leakage has occurred between subsets [1].

Q2: What are the best practices for preparing our dataset of chemical compounds for a CORAL-based

QSAR study using the TF3 function?

A: Proper data preparation is critical for a robust model.

Outlier Removal: Before modeling, screen your dataset for compounds that are significant
outliers (e.g., those with residuals greater than 3 standard deviations during initial tests) and

remove them [1].
Multiple Data Splits: Do not rely on a single, random split of your data. Perform multiple splits

(the cited study used 10) to ensure the stability and reliability of your model's performance
metrics [1].

Use a Standardized Workflow: Follow an established workflow that integrates QSAR
modeling with molecular docking and dynamics simulations to validate your findings

mechanistically [1].

Experimental Protocol: QSAR Modeling with TF3

Below is a generalized protocol for conducting a QSAR analysis using the TF3 target function in CORAL,

based on the identified study [1].

Data Curation:

Collect a dataset of chemical compounds with their experimentally determined biological activity

(e.g., pIC50).
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Represent each compound by its SMILES notation and generate a hydrogen-suppressed

molecular graph.
Identify and remove any significant outliers from the dataset.

Data Splitting:

Divide the curated dataset into multiple random splits (e.g., 10 splits).
For each split, subdivide the data into four subsets:

Training Set (~29%): For model building via Monte Carlo optimization.
Invisible Training Set (~29%): For internal quality control.

Calibration Set (~24%): For detecting overfitting during optimization.
Validation Set (~18%): For the final, external evaluation of the model's predictive power.

Model Development & Optimization:

In CORAL software, select the TF3 target function.
Set the parameters WIIC = 0.2 and WCII = 0.5.

Compute the hybrid optimal descriptor by combining SMILES-based and graph-based
descriptors.

Run the Monte Carlo optimization process, allowing it to proceed until the correlation for the
calibration set begins to degrade (indicating overfitting).

Validation & Screening:

Use the external validation set to calculate key performance metrics, including R²val, Q², and
MAE.

Once a robust model is established, it can be used to screen virtual libraries of compounds
(e.g., FDA-approved drugs) to predict their biological activity and identify new potential

inhibitors.

Workflow Visualization

The following diagram illustrates the integrated computational workflow from the study, which positions the

TF3-based QSAR model as a key filtering step [1].
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This workflow shows how a QSAR model is first built and then used to efficiently screen large compound

libraries. Promising candidates identified by the model then undergo more computationally intensive

analyses like docking and molecular dynamics for validation [1].
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To cite this document: Smolecule. [TF3 in Computational Chemistry: Key Information]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b884993#tf3-transition-state-

conformation-optimization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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